molecular formula C13H16BrN5O2 B2952754 5-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide CAS No. 921144-52-7

5-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide

Cat. No.: B2952754
CAS No.: 921144-52-7
M. Wt: 354.208
InChI Key: GSWKXSCNGDMJNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide: is a complex organic compound characterized by its bromine atom, cyclohexyl group, tetrazolyl group, and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxamide core The bromination step introduces the bromine atom at the 5-position of the furan ring

Industrial Production Methods

In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form derivatives.

  • Reduction: : Reduction reactions can be performed on the bromine atom or other functional groups.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the bromine position.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives.

  • Reduction: : Reduction of the bromine atom can yield compounds with a hydrogen atom in place of bromine.

  • Substitution: : Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide: has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : The compound can be used in biological studies to understand its interaction with various biomolecules.

  • Medicine: : Potential medicinal applications include its use as a precursor for drug development.

  • Industry: : It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 5-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-bromo-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide: is unique due to its specific structural features. Similar compounds include:

  • 5-bromo-1-cyclohexyl-1H-benzo[d]imidazole: : This compound shares the cyclohexyl group but has a different heterocyclic core.

  • 5-bromo-N-(tetrazol-5-ylmethyl)furan-2-carboxamide: : This compound lacks the cyclohexyl group, making it structurally simpler.

The presence of the cyclohexyl group in This compound

Properties

IUPAC Name

5-bromo-N-[(1-cyclohexyltetrazol-5-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN5O2/c14-11-7-6-10(21-11)13(20)15-8-12-16-17-18-19(12)9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWKXSCNGDMJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.